Potassium hexachlororuthenate(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .

Synthesis Analysis

Potassium hexachlororuthenate(IV) is synthesized by combining ruthenium (III) chloride with potassium chloride in the presence of chlorine gas .Molecular Structure Analysis

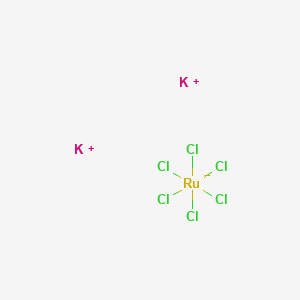

The molecular formula of Potassium hexachlororuthenate(IV) is Cl6K2Ru . The SMILES string representation is [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] .Chemical Reactions Analysis

Potassium hexachlororuthenate(IV) is extensively employed as a catalyst in chemical synthesis reactions such as alcohol and aldehyde oxidation . It’s also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .Physical And Chemical Properties Analysis

Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .Aplicaciones Científicas De Investigación

-

Catalyst in Chemical Synthesis Reactions

- Application : Potassium hexachlororuthenate(IV) is extensively employed as a catalyst in chemical synthesis reactions .

- Method : The compound is used in reactions such as alcohol and aldehyde oxidation . The specific method of application would depend on the particular reaction being catalyzed.

- Results : The use of Potassium hexachlororuthenate(IV) as a catalyst can enhance the efficiency of chemical reactions, although specific results would depend on the reaction .

-

Synthesis of Additional Ruthenium Compounds

- Application : Potassium hexachlororuthenate(IV) is also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .

- Method : The specific method of application would depend on the particular ruthenium compound being synthesized .

- Results : The use of Potassium hexachlororuthenate(IV) in this way allows for the creation of other useful ruthenium compounds .

-

Solar Energy and Water Treatment Applications

- Application : Potassium Hexachlororuthenate (IV) is used in non-aqueous solubility applications such as recent solar energy and water treatment applications .

- Method : The specific method of application would depend on the particular solar energy or water treatment technology being used .

- Results : The use of Potassium Hexachlororuthenate (IV) in these applications can enhance the efficiency of solar energy technologies and improve water treatment processes .

-

Preparation of Other Rhenium Compounds

- Application : Potassium hexachlororuthenate(IV) is commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid . It reacts with silver nitrate to produce silver hexachlororuthenate, which in turn decomposes at 400 °C to rhenium(III) chloride .

- Method : The specific method of application would depend on the particular rhenium compound being synthesized .

- Results : The use of Potassium hexachlororuthenate(IV) in this way allows for the creation of other useful rhenium compounds .

-

Bioprocessing and Cell Culture

- Application : Potassium hexachlororuthenate(IV) is used in bioprocessing and cell culture applications .

- Method : The specific method of application would depend on the particular bioprocessing or cell culture technology being used .

- Results : The use of Potassium hexachlororuthenate(IV) in these applications can enhance the efficiency of bioprocessing technologies and improve cell culture processes .

- Preparation of Rhenium Compounds

- Application : Potassium hexachlororuthenate(IV) is commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid . It reacts with silver nitrate to produce silver hexachlororhenate, which in turn decomposes at 400 °C to rhenium(III) chloride .

- Method : The specific method of application would depend on the particular rhenium compound being synthesized .

- Results : The use of Potassium hexachlororuthenate(IV) in this way allows for the creation of other useful rhenium compounds .

Safety And Hazards

Potassium hexachlororuthenate(IV) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice .

Propiedades

IUPAC Name |

dipotassium;hexachlororuthenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNQIIEFUNTQC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororuthenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hexachlororuthenate(IV) | |

CAS RN |

23013-82-3 |

Source

|

| Record name | Ruthenate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)